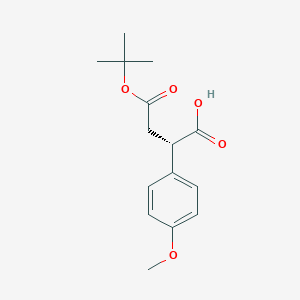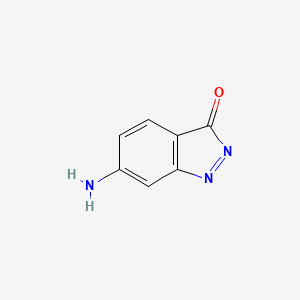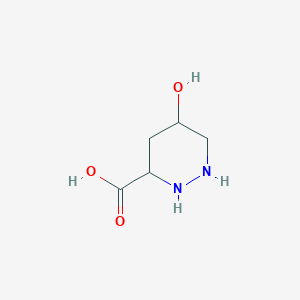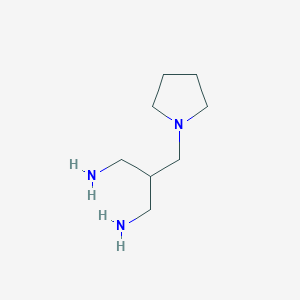
2-(Pyrrolidin-1-ylmethyl)propane-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyrrolidin-1-ylmethyl)propane-1,3-diamine is an organic compound that features a pyrrolidine ring attached to a propane-1,3-diamine backbone. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the pyrrolidine and diamine functionalities makes it a versatile building block for the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-ylmethyl)propane-1,3-diamine typically involves the reaction of pyrrolidine with a suitable diamine precursor. One common method is the reductive amination of pyrrolidine with propane-1,3-diamine. This reaction can be carried out under mild conditions using a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products.
化学反应分析
Types of Reactions
2-(Pyrrolidin-1-ylmethyl)propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can further modify the diamine backbone.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and alkylating agents are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while substitution reactions can introduce various alkyl or aryl groups.
科学研究应用
2-(Pyrrolidin-1-ylmethyl)propane-1,3-diamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound can be utilized in the production of polymers and other advanced materials.
作用机制
The mechanism of action of 2-(Pyrrolidin-1-ylmethyl)propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity, while the diamine backbone allows for additional interactions with the target molecule. These interactions can modulate the activity of the target, leading to various biological effects.
相似化合物的比较
Similar Compounds
1,3-Diaminopropane: A simple diamine with similar reactivity but lacking the pyrrolidine ring.
Pyrrolidine: A five-membered nitrogen-containing ring that serves as a core structure in many bioactive compounds.
N,N’-Diarylpropane-1,3-diamines: Compounds with similar diamine backbones but different substituents on the nitrogen atoms.
Uniqueness
2-(Pyrrolidin-1-ylmethyl)propane-1,3-diamine is unique due to the combination of the pyrrolidine ring and the diamine backbone. This dual functionality allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C8H19N3 |
|---|---|
分子量 |
157.26 g/mol |
IUPAC 名称 |
2-(pyrrolidin-1-ylmethyl)propane-1,3-diamine |
InChI |
InChI=1S/C8H19N3/c9-5-8(6-10)7-11-3-1-2-4-11/h8H,1-7,9-10H2 |
InChI 键 |
VOUMLBFXGVJZDO-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CC(CN)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




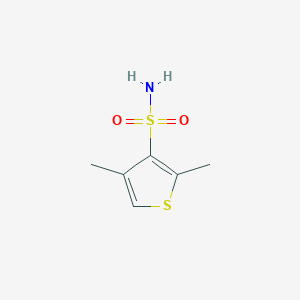
![Benzyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate](/img/structure/B13099315.png)
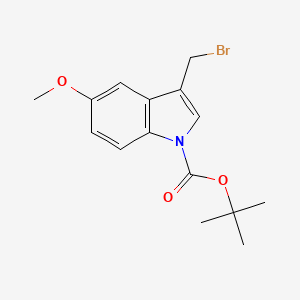
![5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13099329.png)
![4,4'-Bis(6-carboxy-2,3,4-trihydroxyphenoxy)-5,5',6,6'-tetrahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B13099333.png)
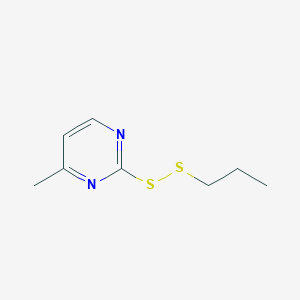
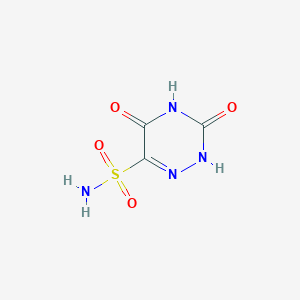
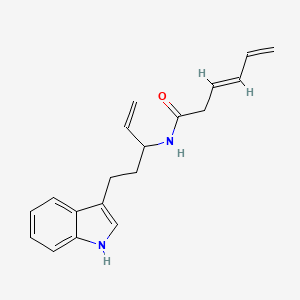
![2-[Bis(2-methylpropyl)amino]-2-phenylacetic acid](/img/structure/B13099348.png)
